molecular formula C16H8N2O4S2 B3441210 6-Nitro-3-(4-thiophen-2-yl-1,3-thiazol-2-yl)chromen-2-one

6-Nitro-3-(4-thiophen-2-yl-1,3-thiazol-2-yl)chromen-2-one

Cat. No.: B3441210
M. Wt: 356.4 g/mol
InChI Key: WDPWYDJSVYJFIX-UHFFFAOYSA-N
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Description

6-Nitro-3-(4-thiophen-2-yl-1,3-thiazol-2-yl)chromen-2-one is a complex organic compound that features a chromenone core, a thiazole ring, and a thiophene moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-3-(4-thiophen-2-yl-1,3-thiazol-2-yl)chromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced by reacting the chromenone derivative with thiourea and an appropriate α-haloketone under reflux conditions.

    Attachment of the Thiophene Moiety: The thiophene ring can be attached via a Suzuki coupling reaction using a thiophene boronic acid derivative and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-3-(4-thiophen-2-yl-1,3-thiazol-2-yl)chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiophene and thiazole rings can undergo electrophilic substitution reactions due to the presence of electron-donating groups.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Electrophiles such as halogens, acids, and bases.

    Cyclization: Strong acids or bases to facilitate ring closure.

Major Products Formed

    Reduction: Formation of 6-amino-3-(4-thiophen-2-yl-1,3-thiazol-2-yl)chromen-2-one.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Cyclization: Formation of polycyclic heterocycles.

Scientific Research Applications

6-Nitro-3-(4-thiophen-2-yl-1,3-thiazol-2-yl)chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Nitro-3-(4-thiophen-2-yl-1,3-thiazol-2-yl)chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to DNA and proteins, leading to the inhibition of enzymatic activity and disruption of cellular processes . This can result in the induction of apoptosis in cancer cells or the inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 6-Nitro-3-(4-bromophenyl-1,3-thiazol-2-yl)chromen-2-one
  • 6-Nitro-3-(4-methylphenyl-1,3-thiazol-2-yl)chromen-2-one
  • 6-Nitro-3-(4-chlorophenyl-1,3-thiazol-2-yl)chromen-2-one

Uniqueness

6-Nitro-3-(4-thiophen-2-yl-1,3-thiazol-2-yl)chromen-2-one is unique due to the presence of the thiophene moiety, which imparts distinct electronic properties and enhances its potential as a bioactive compound. The combination of the chromenone core, thiazole ring, and thiophene moiety makes it a versatile scaffold for the development of new therapeutic agents and materials.

Properties

IUPAC Name

6-nitro-3-(4-thiophen-2-yl-1,3-thiazol-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N2O4S2/c19-16-11(15-17-12(8-24-15)14-2-1-5-23-14)7-9-6-10(18(20)21)3-4-13(9)22-16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPWYDJSVYJFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Nitro-3-(4-thiophen-2-yl-1,3-thiazol-2-yl)chromen-2-one
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6-Nitro-3-(4-thiophen-2-yl-1,3-thiazol-2-yl)chromen-2-one
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6-Nitro-3-(4-thiophen-2-yl-1,3-thiazol-2-yl)chromen-2-one
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6-Nitro-3-(4-thiophen-2-yl-1,3-thiazol-2-yl)chromen-2-one
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6-Nitro-3-(4-thiophen-2-yl-1,3-thiazol-2-yl)chromen-2-one
Reactant of Route 6
6-Nitro-3-(4-thiophen-2-yl-1,3-thiazol-2-yl)chromen-2-one

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